molecular formula C6H6BrN5 B13285602 {8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methanamine

{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methanamine

Cat. No.: B13285602
M. Wt: 228.05 g/mol
InChI Key: HZNWGEYSZFFPIW-UHFFFAOYSA-N
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Description

{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methanamine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the triazolopyrazine family, known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-bromo-1H-pyrazole with formamide, followed by cyclization to form the triazolopyrazine core.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemistry

In chemistry, {8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methanamine is used as a building block for synthesizing more complex molecules.

Biology and Medicine

This compound has shown promise in medicinal chemistry, particularly as a potential inhibitor of specific enzymes and receptors. Research has indicated its potential use in developing new drugs for treating cancer, bacterial infections, and other diseases .

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals .

Mechanism of Action

The mechanism of action of {8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis. This inhibition leads to the suppression of cancer cell growth and the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methanamine stands out due to its specific substitution pattern, which enhances its biological activity and selectivity. Its unique structure allows for the development of derivatives with improved pharmacological properties .

Properties

Molecular Formula

C6H6BrN5

Molecular Weight

228.05 g/mol

IUPAC Name

(8-bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine

InChI

InChI=1S/C6H6BrN5/c7-5-6-11-10-4(3-8)12(6)2-1-9-5/h1-2H,3,8H2

InChI Key

HZNWGEYSZFFPIW-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=C2C(=N1)Br)CN

Origin of Product

United States

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